molecular formula C15H15BrO B6142118 1-(3-bromophenyl)-2-phenylpropan-2-ol CAS No. 1179208-30-0

1-(3-bromophenyl)-2-phenylpropan-2-ol

Cat. No.: B6142118
CAS No.: 1179208-30-0
M. Wt: 291.18 g/mol
InChI Key: ZBYOVDJLZXAOCI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-phenylpropan-2-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by reduction. The reaction typically proceeds as follows:

    Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to 3-bromobenzaldehyde, resulting in the formation of an intermediate.

    Reduction: The intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of azides or nitriles

Scientific Research Applications

1-(3-Bromophenyl)-2-phenylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2-phenylpropan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2-phenylpropan-2-ol can be compared with similar compounds such as:

    1-(4-Bromophenyl)-2-phenylpropan-2-ol: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)-2-phenylpropan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2-phenylethanol: Similar structure but with an ethanol group instead of propanol.

Uniqueness: The unique positioning of the bromine atom and the propanol structure in this compound contributes to its distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-bromophenyl)-2-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYOVDJLZXAOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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